molecular formula C8H10FNO2S B129078 N-(2-fluorobenzyl)methanesulfonamide CAS No. 899252-68-7

N-(2-fluorobenzyl)methanesulfonamide

Cat. No. B129078
CAS RN: 899252-68-7
M. Wt: 203.24 g/mol
InChI Key: WEBDZTQASAZHRF-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)methanesulfonamide is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.24 .


Molecular Structure Analysis

The InChI code for N-(2-fluorobenzyl)methanesulfonamide is 1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-(2-fluorobenzyl)methanesulfonamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 317.9±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 55.9±3.0 kJ/mol . The flash point is 146.1±28.4 °C . The index of refraction is 1.534 .

Scientific Research Applications

Pharmacology

In pharmacology, N-(2-fluorobenzyl)methanesulfonamide is explored for its potential as a building block in the synthesis of more complex molecules. It could be used to modify the pharmacokinetic properties of therapeutic agents, potentially improving their absorption, distribution, metabolism, and excretion (ADME) profiles .

Material Science

This compound may serve as a precursor in the development of novel materials. Its incorporation into polymers could lead to materials with unique properties, such as enhanced thermal stability or specific interaction capabilities with other substances .

Chemical Synthesis

N-(2-fluorobenzyl)methanesulfonamide: plays a role in chemical synthesis as an intermediate. It can be used in the preparation of various organic compounds, potentially serving as a key ingredient in the synthesis of new chemical entities with desired properties .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. It might help in the calibration of equipment or in the development of new analytical methods for detecting similar structures in complex mixtures .

Life Sciences

Within life sciences, N-(2-fluorobenzyl)methanesulfonamide could be utilized in biochemical studies, such as enzyme inhibition assays. It may act as a mimic or blocker of naturally occurring molecules, aiding in the understanding of biological pathways .

Chromatography

The compound’s unique structure makes it suitable for use in chromatography as a component of the mobile phase or as a derivatization agent to improve the detection of analytes with poor chromatographic properties .

Safety and Hazards

For safety precautions, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling N-(2-fluorobenzyl)methanesulfonamide . In case of a spill, the compound should be mixed with sand or a similar inert absorbent material, swept up, and kept in a tightly closed container for disposal .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDZTQASAZHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589543
Record name N-[(2-Fluorophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)methanesulfonamide

CAS RN

899252-68-7
Record name N-[(2-Fluorophenyl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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